Soraprazan

Content Navigation

Researchers requiring precise temporal control of gastric acid secretion face limitations with irreversible PPIs. Soraprazan, a potassium-competitive acid blocker (P-CAB), offers immediate, reversible inhibition of H+,K+-ATPase without acid activation, enabling washout studies and acute pH control. • Immediate, reversible proton pump inhibition (>2000-fold selectivity) • Enables washout & acute studies; no de novo enzyme synthesis needed • Removes lipofuscin in RPE cells for ocular disease models (remofuscin activity) • Ready-to-ship; analytical documentation provided.

CAS Number

Product Name

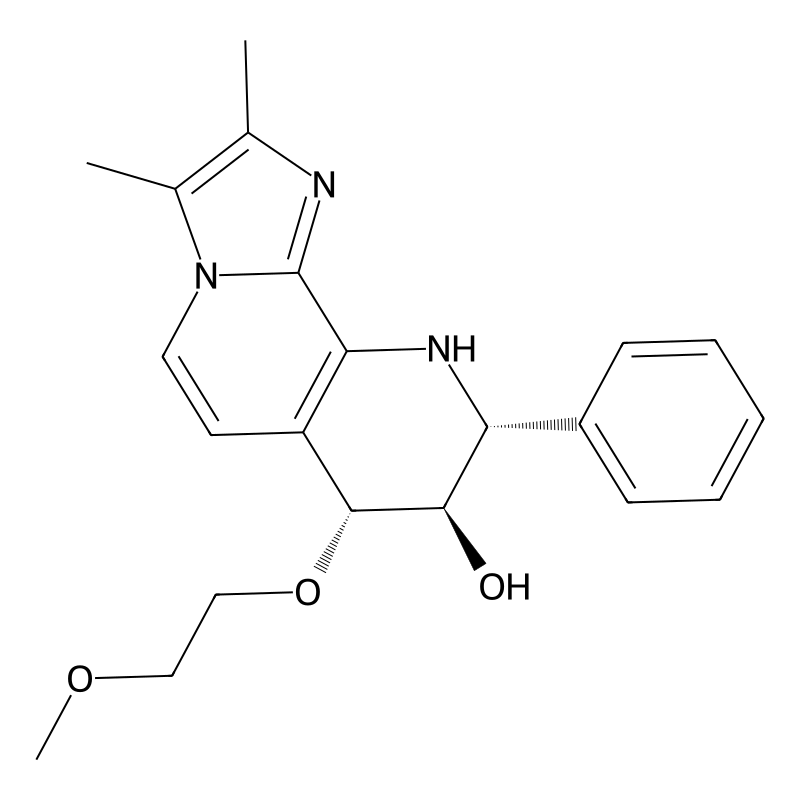

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Soraprazan is a potassium-competitive acid blocker (P-CAB), a class of compounds that reversibly inhibit the gastric H+,K+-ATPase, also known as the proton pump. This mechanism contrasts with traditional proton pump inhibitors (PPIs) like omeprazole, which are acid-activated prodrugs that bind covalently and irreversibly to the enzyme. The key procurement-relevant distinction for this class is its ability to inhibit the proton pump directly and reversibly, without the need for prior acid activation, leading to a more immediate onset of action.

Research Fit

References

- [1] Sachs, G., et al. Soraprazan: setting new standards in inhibition of gastric acid secretion. Naunyn-Schmiedeberg's archives of pharmacology 374.5-6 (2007): 329-340.

- [2] Sachs, G., Shin, J. M., & Hunt, R. (2010). Long lasting inhibitors of the gastric H, K-ATPase. Current opinion in gastroenterology, 26(6), 634-640.

- [3] Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528-534.

- [4] Sachs, G., & Shin, J. M. (2004). The basis of differentiation of PPIs. Drugs of today (Barcelona, Spain: 1998), 40 Suppl B, 9-14.

Substituting Soraprazan with a proton pump inhibitor (PPI) like esomeprazole or another P-CAB is unsuitable for research requiring specific kinetic profiles. PPIs require acid activation and bind irreversibly, resulting in a delayed and cumulative effect, whereas Soraprazan offers immediate, reversible inhibition independent of the pump's activation state. This makes Soraprazan a more precise tool for studies where rapid onset and predictable, dose-dependent control of gastric pH are critical. Differences in potency and dissociation constants among P-CABs also preclude direct substitution, as these variations directly impact the duration and extent of acid suppression, affecting experimental reproducibility.

Substitution Risk

References

- [1] Sachs, G., et al. Soraprazan: setting new standards in inhibition of gastric acid secretion. Naunyn-Schmiedeberg's archives of pharmacology 374.5-6 (2007): 329-340.

- [2] Sachs, G., Shin, J. M., & Hunt, R. (2010). Long lasting inhibitors of the gastric H, K-ATPase. Current opinion in gastroenterology, 26(6), 634-640.

- [17] Kinoshita, Y., et al. (2018). Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. Journal of neurogastroenterology and motility, 24(3), 334–344.

Potent Reversible H+,K+-ATPase Inhibition

Soraprazan demonstrates potent, reversible inhibition of the H+,K+-ATPase with a dissociation constant (Kd) of 26.4 nM and an IC50 of 0.19 µM in isolated gastric glands. This reversible, potassium-competitive mechanism is fundamentally different from the irreversible, covalent inhibition by proton pump inhibitors (PPIs) like omeprazole, allowing for more precise and immediate modulation of enzyme activity.

| Evidence Dimension | Inhibitory Potency & Mechanism |

| Target Compound Data | IC50: 0.19 µM (in isolated gastric glands); Mechanism: Reversible, K+-competitive |

| Comparator Or Baseline | Omeprazole (PPI): Mechanism: Irreversible, covalent binding, requires acid activation |

| Quantified Difference | Fundamentally different mechanism of action (Reversible vs. Irreversible) |

| Conditions | In vitro assay using isolated rabbit gastric glands. |

For researchers modeling acute or on-demand acid control, the reversible and immediate action of Soraprazan provides a level of experimental precision not achievable with irreversible PPIs.

Faster Onset Over Standard PPIs

In vivo studies in dogs demonstrate that Soraprazan provides a superior onset of gastric acid inhibition compared to the widely used PPI, esomeprazole. As a P-CAB, Soraprazan does not require acid activation and can inhibit the H+,K+-ATPase directly, leading to immediate inhibition of acid secretion. This contrasts with PPIs, which have a delayed onset as they must first be activated in the acidic environment of the parietal cell canaliculus.

| Evidence Dimension | Onset of Gastric pH Elevation |

| Target Compound Data | Immediate inhibition of acid secretion |

| Comparator Or Baseline | Esomeprazole (PPI): Delayed onset of action requiring acid activation |

| Quantified Difference | Qualitatively superior onset of action and extent/duration of pH elevation in vivo (dog model) |

| Conditions | In vivo study in dogs. |

This rapid onset is critical for experimental models of on-demand acid suppression or studies where timing of inhibition relative to a stimulus is a key variable, a scenario where delayed-action PPIs are less suitable.

High Selectivity for Gastric H+,K+-ATPase

Soraprazan exhibits high selectivity for the gastric H+,K+-ATPase over other critical ion pumps. In vitro analysis showed it to be over 2000-fold more selective for H+,K+-ATPase compared to Na+,K+-ATPase and Ca2+-ATPases. This high degree of selectivity minimizes the potential for off-target effects in experimental systems, which is a crucial consideration when interpreting results from cellular or in vivo studies.

| Evidence Dimension | Enzyme Selectivity Ratio (H+,K+-ATPase vs. others) |

| Target Compound Data | >2000-fold selective for H+,K+-ATPase |

| Comparator Or Baseline | Na+,K+-ATPase and Ca2+-ATPases |

| Quantified Difference | >2000x |

| Conditions | In vitro enzyme activity assays. |

Procuring a highly selective inhibitor like Soraprazan ensures that observed biological effects are attributable to the intended target, increasing the reliability and reproducibility of research findings.

Rapid-Onset Acid Suppression Models

Based on its immediate inhibitory effect, Soraprazan is the right choice for in vivo or ex vivo models that investigate acute acid-related phenomena or require precise temporal control over gastric pH, a level of control not offered by delayed-action PPIs.

Reversible Gastric Acid Inhibition Models

The reversible binding mechanism of Soraprazan makes it highly suitable for washout studies or experimental designs where restoration of acid secretion after inhibitor removal is necessary. This contrasts with irreversible PPIs, where recovery of function requires de novo synthesis of the enzyme.

Selective H+,K+-ATPase Probing

With its >2000-fold selectivity, Soraprazan is an ideal tool for specifically interrogating the role of the gastric proton pump in physiological or pathophysiological models, minimizing confounding results from off-target inhibition of other essential ion pumps.

Lipofuscin-Related Retinal Degeneration Research

Beyond its role in acid suppression, Soraprazan (also known as remofuscin) has been identified as a compound capable of removing lipofuscin from retinal pigment epithelium (RPE) cells. This makes it a critical and specific research tool for investigating the pathogenesis and potential treatments for diseases like Stargardt disease and dry age-related macular degeneration.

Application Fit Matrix

References

- [1] Sachs, G., et al. Soraprazan: setting new standards in inhibition of gastric acid secretion. Naunyn-Schmiedeberg's archives of pharmacology 374.5-6 (2007): 329-340.

- [2] Sachs, G., Shin, J. M., & Hunt, R. (2010). Long lasting inhibitors of the gastric H, K-ATPase. Current opinion in gastroenterology, 26(6), 634-640.

- [8] Julien-Schraermeyer, S., et al. (2020). Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration. Pharmacology research & perspectives, 8(6), e00683.

- [10] Schraermeyer, U., et al. (2022). Removal of RPE lipofuscin results in rescue from retinal degeneration in a mouse model of advanced Stargardt disease: Role of reactive oxygen species. Free radical biology & medicine, 182, 132–149.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

Wikipedia

Use Classification

Explore Compound Types

O4Si-4